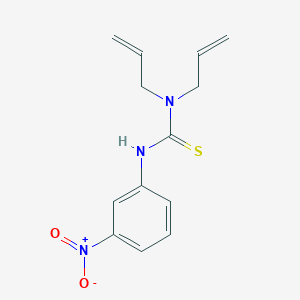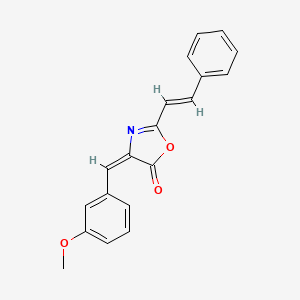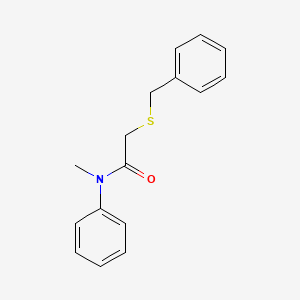![molecular formula C16H15ClN2O3 B5854074 2-chloro-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5854074.png)
2-chloro-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide, also known as MCLA-128, is a novel small molecule inhibitor that has shown potential in the treatment of various types of cancer. It is a highly specific inhibitor of the HER2/3 pathway, which is overexpressed in many types of cancer, including breast, ovarian, and gastric cancer.
作用機序
2-chloro-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide is a highly specific inhibitor of the HER2/3 pathway, which is overexpressed in many types of cancer. It works by binding to the extracellular domain of HER2 and HER3 receptors, thereby preventing the activation of downstream signaling pathways that promote cell growth and survival. This leads to the inhibition of tumor growth and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-chloro-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is well-tolerated in preclinical models and has shown minimal toxicity. In addition to its anti-tumor effects, 2-chloro-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide has also been shown to have anti-angiogenic effects, which may contribute to its efficacy in inhibiting tumor growth.
実験室実験の利点と制限
One of the main advantages of 2-chloro-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide is its high specificity for the HER2/3 pathway, which makes it a promising candidate for the treatment of HER2-positive cancers. However, one limitation of 2-chloro-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide is that it may not be effective in tumors that do not overexpress HER2/3. Additionally, further studies are needed to determine the optimal dosing and treatment schedule for 2-chloro-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide.
将来の方向性
There are several future directions for the development of 2-chloro-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide. One area of focus is the evaluation of 2-chloro-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide in combination with other anti-cancer agents, such as chemotherapy or immunotherapy. Another area of focus is the identification of biomarkers that can predict response to 2-chloro-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide, which may help to identify patients who are most likely to benefit from treatment. Finally, further studies are needed to determine the safety and efficacy of 2-chloro-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide in different patient populations, such as those with brain metastases or those with HER2-positive tumors that have become resistant to other HER2-targeted therapies.
合成法
The synthesis of 2-chloro-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide involves a multi-step process that starts with the preparation of 2-chlorobenzenecarboxylic acid. This is then reacted with 3-methylphenol to obtain 2-chloro-3-methylphenyl benzoate, which is further reacted with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the active ester. The active ester is then reacted with N-(3-aminopropyl)-N'-methylpropane-1,3-diamine to obtain 2-chloro-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide.
科学的研究の応用
2-chloro-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide has been extensively studied in preclinical models and has shown promising results in inhibiting the growth of various types of cancer cells, including breast, ovarian, and gastric cancer. It has also been shown to be effective in inhibiting tumor growth in xenograft models. Clinical trials are currently underway to evaluate the safety and efficacy of 2-chloro-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide in patients with HER2-positive advanced solid tumors.
特性
IUPAC Name |
[(Z)-[amino-(2-chlorophenyl)methylidene]amino] 2-(3-methylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c1-11-5-4-6-12(9-11)21-10-15(20)22-19-16(18)13-7-2-3-8-14(13)17/h2-9H,10H2,1H3,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFYDUIFCKSGDKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)ON=C(C2=CC=CC=C2Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)OCC(=O)O/N=C(/C2=CC=CC=C2Cl)\N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(Z)-[amino-(2-chlorophenyl)methylidene]amino] 2-(3-methylphenoxy)acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-{[(4-chlorophenyl)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B5854029.png)
![N-[2-(acetylamino)phenyl]-2-phenylacetamide](/img/structure/B5854031.png)

![N-(2-methylbenzyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5854033.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~,N~1~,N~2~-trimethylglycinamide](/img/structure/B5854036.png)

![N-{4-[(3-ethoxy-2-hydroxybenzyl)amino]phenyl}propanamide](/img/structure/B5854058.png)

![N-(4-{N-[(5-bromo-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-2-methyl-3-furamide](/img/structure/B5854079.png)
![2-methoxy-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B5854088.png)
![1-[2-(4-fluorophenyl)ethyl]-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5854094.png)
